

# MTDB-Alkyne chemical formula and molecular weight

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## Compound of Interest

Compound Name: MTDB-Alkyne

Cat. No.: B10856003

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## An In-depth Technical Guide to MTDB-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **MTDB-Alkyne**, a critical tool in the development of targeted RNA therapeutics. It details the chemical properties, experimental applications, and the underlying mechanism of action for this versatile molecule.

## Core Properties of MTDB-Alkyne

**MTDB-Alkyne** is a specialized chemical probe designed for "click" chemistry applications. It is formally known as hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide.<sup>[1]</sup> Its structure incorporates a ligand that binds to  $\beta$ -coronavirus pseudoknots and a terminal alkyne group, making it a "clickable" molecule.<sup>[1]</sup>

This dual functionality allows **MTDB-Alkyne** to be a key component in the synthesis of Proximity-Induced Nucleic Acid Degradors (PINADs).<sup>[1][2][3]</sup> These novel molecules are designed to target and degrade specific RNA structures, such as those found in the SARS-CoV-2 genome.

## Quantitative Data Summary

Property	Value	Reference
Chemical Formula	C <sub>21</sub> H <sub>25</sub> N <sub>5</sub> O <sub>2</sub> S	
Molecular Weight	411.5 g/mol	
Formal Name	hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide	
Synonyms	Click Tag™ MTDB-Alkyne, MTDB-Alk	

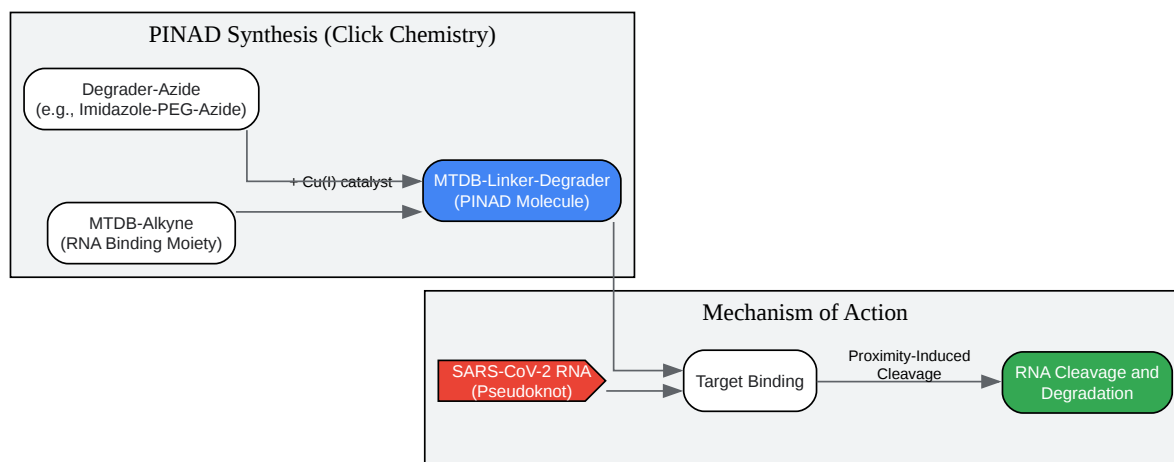
## Mechanism of Action and Application in RNA Degradation

**MTDB-Alkyne** serves as the RNA-targeting module in a bifunctional PINAD molecule. The core concept of the PINAD approach is to bring an RNA degradation "warhead" into close proximity with a target RNA sequence.

The workflow for this application is as follows:

- **Synthesis of the PINAD:** **MTDB-Alkyne** is conjugated to a molecule with RNA-degrading properties (e.g., an imidazole moiety) via a flexible linker. This conjugation is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
- **Target Binding:** The MTDB portion of the PINAD molecule selectively binds to a specific RNA structure, such as the pseudoknot in the SARS-CoV-2 genome.
- **Proximity-Induced Degradation:** Once bound, the flexible linker allows the RNA-degrading warhead to be positioned in close proximity to the target RNA, leading to its cleavage and degradation.

This innovative strategy transforms an RNA-binding molecule into a potent RNA degrader, expanding the potential for therapeutic intervention against RNA-based diseases.



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Caption: Workflow of PINAD Synthesis and Action.

## Experimental Protocols

The key experimental procedure involving **MTDB-Alkyne** is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to conjugate it with an azide-modified molecule. The following is a generalized protocol that can be adapted for specific applications.

### Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule, such as **MTDB-Alkyne**, with an azide-containing molecule.

Materials:

- **MTDB-Alkyne**

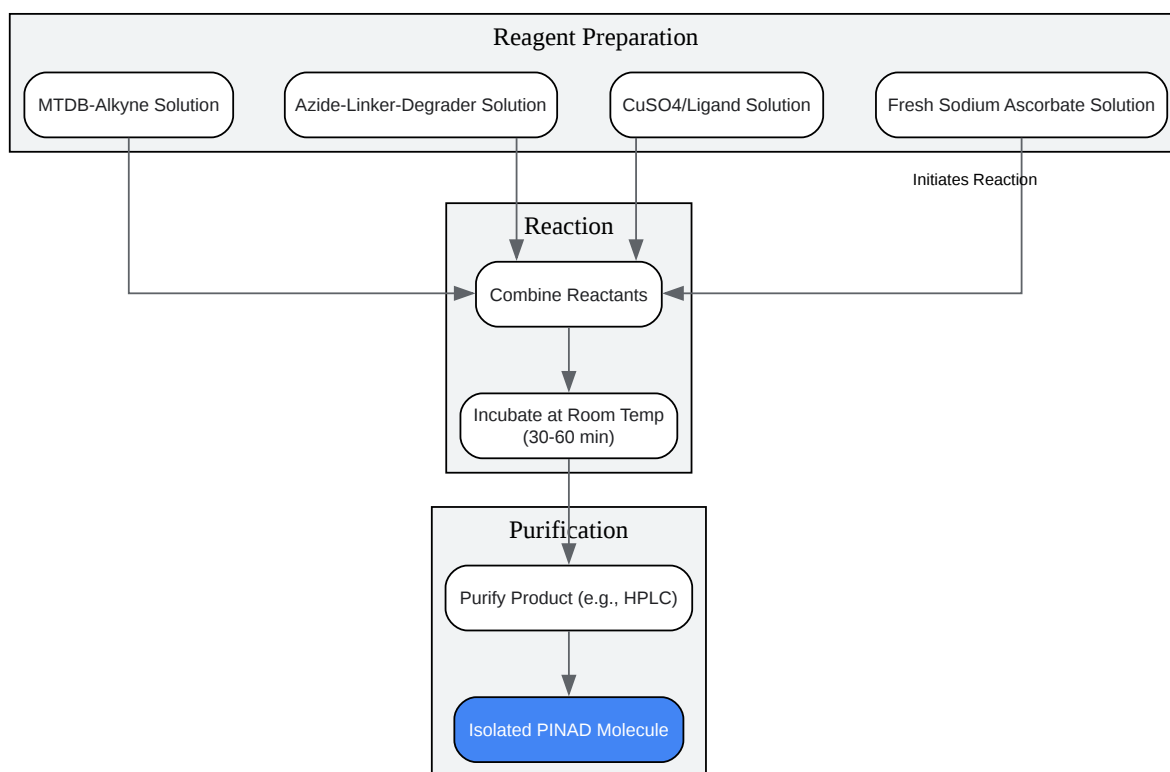
- Azide-containing molecule (e.g., a degrader moiety with an azide handle)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
- Solvent (e.g., DMSO, water, or a mixture)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of **MTDB-Alkyne** in a suitable solvent (e.g., DMSO).
  - Prepare a stock solution of the azide-containing molecule in a compatible solvent.
  - Prepare a 100 mM stock solution of  $\text{CuSO}_4$  in water.
  - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
  - Prepare a 200 mM stock solution of the THPTA ligand in water.
- Reaction Setup:
  - In a microcentrifuge tube, combine the **MTDB-Alkyne** and a molar excess (typically 1.5 to 5 equivalents) of the azide-containing molecule.
  - Add the THPTA/ $\text{CuSO}_4$  solution. It is often beneficial to pre-mix the  $\text{CuSO}_4$  and THPTA ligand at a 1:2 ratio a few minutes before adding to the reaction.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction Conditions:
  - Vortex the mixture gently to ensure it is well-mixed.

- Allow the reaction to proceed at room temperature for 30 to 60 minutes. The reaction should be protected from light.
- Purification:
  - Upon completion, the resulting PINAD conjugate can be purified using standard techniques such as HPLC or column chromatography to remove unreacted starting materials and the copper catalyst.

Diagram of the Click Chemistry Reaction Workflow

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Caption: Experimental Workflow for CuAAC Reaction.

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## References

- 1. [confluore.com.cn](http://confluore.com.cn) [[confluore.com.cn](http://confluore.com.cn)]
- 2. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]
- 3. Proximity-Induced Nucleic Acid Degradation (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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